3-Amino-5-methylbenzoic acid
Overview
Description
3-Amino-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
3-Amino-5-methylbenzoic acid is involved in the synthesis of various compounds. Zheng Jian-hong (2012) demonstrates its use in synthesizing chloranthraniliprole, a compound with potential application in agriculture (Zheng Jian-hong, 2012). Similarly, B. Li (2014) discusses its role in creating novel 3-amidebenzamide derivatives with potential anti-tumor activity (B. Li, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-amino-3-methylbenzoic acid, has been studied extensively. G. Brown and R. E. Marsh (1963) provide insights into its crystal and molecular structure, contributing to a deeper understanding of related compounds (G. Brown & R. E. Marsh, 1963).
Solubility and Solvent Effect Studies
Understanding the solubility of this compound in various solvents is crucial for its application in different fields. Zhu et al. (2019) conducted experiments to determine the solubility of 2-amino-3-methylbenzoic acid in different solvents, which is relevant for understanding the properties of this compound (A. Zhu et al., 2019).
Biosynthesis and Antibiotic Research
In the context of antibiotic biosynthesis, 3-amino-5-hydroxybenzoic acid, a closely related compound, has been studied for its role in the synthesis of antibiotics. Becker (1984) and Ghisalba & Nüesch (1981) explore its significance in the biosynthesis of antibiotics, providing insights that could be relevant for this compound (A. Becker, 1984) (O. Ghisalba & J. Nüesch, 1981).
Safety and Hazards
Future Directions
While specific future directions for 3-Amino-5-methylbenzoic acid are not available, it’s worth noting that research into similar compounds continues to be an active area of study. For example, new supramolecular cocrystals of 2-amino-5-chloropyridine with 3-methylbenzoic acid have been synthesized , indicating potential future directions for similar compounds.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various cellular components, potentially influencing cell membrane integrity .
Mode of Action
Research on similar compounds suggests that they may interact with cell membranes, leading to changes in membrane integrity
Biochemical Pathways
For instance, some compounds can be synthesized from glycolytic and citric acid cycle intermediates .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-methylbenzoic acid. For instance, temperature and pH can affect the stability and activity of many compounds . .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to certain proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by aminotransferases, leading to the formation of different amino acid derivatives. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. Understanding the transport mechanisms is important for determining the bioavailability and efficacy of this compound in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or cytoplasm. This localization is crucial for its activity and function, as it determines the specific interactions and effects of this compound within the cell .
Properties
IUPAC Name |
3-amino-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYBPGSAFKSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593447 | |
Record name | 3-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-37-5 | |
Record name | 3-Amino-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2305-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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